Diethyl disulfide

Flavor Chemistry Sensory Science Food Additives

Diethyl disulfide (DEDS; CAS 110-81-6; C₄H₁₀S₂; MW 122.25 g/mol) is a dialkyl disulfide characterized by a central S–S bond linking two ethyl groups. It is a colorless to pale yellow liquid with a density of 0.993 g/mL at 25 °C, a boiling point of 151–154 °C, and a vapor pressure of 5.7 hPa (25 °C).

Molecular Formula C4H10S2
Molecular Weight 122.3 g/mol
CAS No. 110-81-6
Cat. No. B047229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl disulfide
CAS110-81-6
SynonymsEthyl Disulfide;  3,4-Dithiahexane;  Ethyl Disulphide;  Ethyldithioethane;  NSC 8839
Molecular FormulaC4H10S2
Molecular Weight122.3 g/mol
Structural Identifiers
SMILESCCSSCC
InChIInChI=1S/C4H10S2/c1-3-5-6-4-2/h3-4H2,1-2H3
InChIKeyCETBSQOFQKLHHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
0.3 mg/mL at 25 °C
Practically insoluble to insoluble in water
Soluble (in ethanol)

Diethyl Disulfide (CAS 110-81-6): Procurement-Grade Organosulfur for Flavor, Petrochemical, and Catalytic Applications


Diethyl disulfide (DEDS; CAS 110-81-6; C₄H₁₀S₂; MW 122.25 g/mol) is a dialkyl disulfide characterized by a central S–S bond linking two ethyl groups. It is a colorless to pale yellow liquid with a density of 0.993 g/mL at 25 °C, a boiling point of 151–154 °C, and a vapor pressure of 5.7 hPa (25 °C) . Its solubility profile—miscible with alcohols and ethers but practically insoluble in water—facilitates its use in organic reaction media and extraction processes . DEDS is employed as a flavor and fragrance ingredient, a sulfiding agent for hydrotreating catalysts, a sulfur-transfer reagent in organic synthesis, and an additive in steam cracking to enhance olefin yields .

Why Diethyl Disulfide Cannot Be Replaced by Its Closest Dialkyl Disulfide Analogs


Dialkyl disulfides are a class of organosulfur compounds sharing a common functional group (R–S–S–R'), yet their physicochemical, olfactory, and reactivity profiles diverge markedly with even modest changes in alkyl chain length or saturation. Substituting diethyl disulfide with dimethyl, dipropyl, dibutyl, or diallyl disulfide in a formulation or process is not a benign exchange. Differences in odor threshold impact flavor and fragrance applications by orders of magnitude, altering sensory perception at trace levels [1]. Vapor pressure and boiling point shifts affect volatility, handling safety, and recovery in industrial processes [2]. Crucially, the thermal decomposition pathways and catalytic hydrogenation kinetics differ, directly influencing ethylene yields in steam cracking and the efficiency of catalyst sulfiding [3]. These quantitative divergences mean that generic substitution risks compromised process yields, altered sensory signatures, and non-compliance with regulatory or performance specifications. The following section presents the specific, measurable evidence that defines diethyl disulfide's distinct performance envelope.

Diethyl Disulfide (CAS 110-81-6): Quantified Performance Differentiation vs. DMDS, DADS, and Other Dialkyl Analogs


Odor Threshold Differentiation: DEDS is 50–110× More Potent in Olfactory Perception Than DMDS

Diethyl disulfide (DEDS) exhibits a significantly lower olfactory detection threshold compared to dimethyl disulfide (DMDS), making it a far more potent contributor to sulfurous, alliaceous aroma profiles. In a validated sensory study of white wine, the odor threshold for DEDS was determined to be 4.3 µg/L, whereas that for DMDS was 29 µg/L [1]. In a separate cross-laboratory comparison in beer, the reported thresholds were 0.4 µg/L for DEDS and 20–45 µg/L for DMDS [2]. These quantitative disparities (approximately 6.7× and 50–112×, respectively) demonstrate that DEDS imparts a detectable sulfur note at substantially lower concentrations.

Flavor Chemistry Sensory Science Food Additives

Steam Cracking Additive Performance: DEDS Boosts Ethylene Yield by 1.28 wt% Over DMDS

In naphtha steam cracking, sulfur-containing additives are employed to inhibit coke formation and enhance light olefin yields. A direct comparative study of thermal decomposition and co-cracking performance found that diethyl disulfide (DEDS) generates 1.28% wt/wt more ethylene compared to dimethyl disulfide (DMDS) when used as an additive [1]. The study was conducted at a coil outlet temperature of 810 °C with a steam dilution ratio of 0.5 and a residence time of approximately 0.4 seconds.

Petrochemicals Olefin Production Process Chemistry

Catalytic Hydrogenation Kinetics: DEDS Undergoes Faster Hydrogenation Than DMDS

The rate of transformation of diethyl disulfide (DEDS) to its corresponding thiol (ethanethiol) via catalytic hydrogenation is higher than that of dimethyl disulfide (DMDS) on a range of supported sulfide catalysts. A study evaluating the hydrogenation of dialkyl disulfides at atmospheric pressure and 200 °C found that while both compounds follow the same reaction pathway to yield methanethiol or ethanethiol, respectively, the conversion rate for DEDS was consistently superior across most catalyst compositions tested (alumina-supported metal sulfides) [1].

Catalysis Hydrogenation Thiol Synthesis

Catalyst Sulfiding Efficiency: DEDS Achieves <20 ppm Residual Sulfur in Hydrotreater Feedstocks

Diethyl disulfide (DEDS) is employed as a sulfiding agent for activating hydrotreating catalysts. In hydrotreating units processing feedstocks with an initial sulfur content of 2,200 ppm, optimized DEDS-based sulfiding protocols reduce residual sulfur levels to below 20 ppm . This performance benchmark is achieved under specific process conditions: temperatures between 332–340 °C and pressures of 33–35 barg. While direct comparative data for alternative dialkyl disulfides (e.g., DMDS, dipropyl disulfide, dibutyl disulfide) are not provided in the cited source, the defined operational envelope and quantitative endpoint (<20 ppm) serve as a verifiable procurement specification for DEDS in this industrial application.

Petroleum Refining Catalyst Activation Hydrodesulfurization

Conformational Stability: DEDS Prefers a Distinct Gauche-Gauche-Gauche Isomer

The conformational landscape of dialkyl disulfides influences their spectroscopic signatures and, by extension, their intermolecular interactions. Vibrational spectroscopic analysis (IR and Raman) reveals that in the liquid state, diethyl disulfide (DEDS) predominantly adopts a gauche-gauche-gauche conformation around its S–S and C–S bonds, which is more stable than the trans-gauche-gauche isomer by approximately 0.6 kcal/mol [1]. In contrast, ethyl methyl disulfide (a mixed alkyl disulfide comparator) exhibits a different equilibrium, with its gauche-gauche form being favored over the trans-gauche form by about 0.9 kcal/mol [1]. This quantifies a distinct molecular geometry preference for DEDS that can affect its behavior in supramolecular assemblies, self-assembled monolayers, and chiral environments.

Molecular Conformation Vibrational Spectroscopy Computational Chemistry

Diethyl Disulfide (CAS 110-81-6): Research and Industrial Use Cases Driven by Quantified Differentiation


High-Precision Flavor Formulation: Leveraging a 0.4 µg/L Odor Threshold in Beer and 4.3 µg/L in Wine

Flavor houses and beverage manufacturers requiring a potent, authentic sulfurous top-note should prioritize diethyl disulfide. As demonstrated, its odor threshold in beer is as low as 0.4 µg/L, and in white wine it is 4.3 µg/L, making it 50–112× more potent than dimethyl disulfide in beer and ~6.7× more potent in wine [1][2]. This allows formulators to achieve the desired ripe onion, garlic, or durian character at trace inclusion levels (often 1–10 ppm in finished product), minimizing cost, reducing the risk of flavor imbalance, and ensuring compliance with FEMA GRAS (FEMA# 4093) and JECFA (No. 1699) standards.

Steam Cracking Additive for Maximum Ethylene Yield

Petrochemical plant operators seeking to optimize naphtha steam cracking economics should specify diethyl disulfide over dimethyl disulfide. In a direct comparison under industrially relevant conditions (COT 810 °C, steam dilution 0.5), DEDS yielded a 1.28 wt% absolute increase in ethylene compared to DMDS [3]. Given the scale of modern olefin plants, this differential translates to substantial incremental revenue with minimal capital investment, making DEDS a superior choice for sulfur-based cracking additive packages.

Efficient Catalyst Presulfiding in Hydrotreating Units

Refineries performing in-situ activation of hydrodesulfurization (HDS) catalysts require a sulfiding agent that reliably converts metal oxides to active sulfides. DEDS-based protocols are validated to reduce feedstock sulfur from 2,200 ppm to <20 ppm under optimized conditions (332–340 °C, 33–35 barg) . This benchmark provides a clear performance specification for procurement, enabling direct comparison against alternative sulfiding agents (e.g., DMDS, di-tert-butyl polysulfide) to confirm that DEDS meets the stringent sulfur reduction targets necessary for Tier 3 gasoline and ultra-low sulfur diesel (ULSD) production.

Synthesis of Ethanethiol via Selective Hydrogenation

Researchers and fine chemical producers synthesizing ethanethiol should select diethyl disulfide as the preferred starting material. Catalytic hydrogenation studies confirm that DEDS undergoes reduction to ethanethiol at a higher rate than DMDS does to methanethiol on typical alumina-supported sulfide catalysts at 200 °C and atmospheric pressure [4]. This kinetic advantage can improve process throughput and reduce catalyst cycle times, making DEDS the more efficient precursor for ethanethiol production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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